molecular formula C11H14N2O5 B1375799 4-Amino-3-nitrophenyl tert-butyl carbonate CAS No. 201811-18-9

4-Amino-3-nitrophenyl tert-butyl carbonate

Cat. No.: B1375799
CAS No.: 201811-18-9
M. Wt: 254.24 g/mol
InChI Key: GBHDRLLCJYKRJB-UHFFFAOYSA-N
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Description

4-Amino-3-nitrophenyl tert-butyl carbonate is an organic compound with the molecular formula C₁₁H₁₄N₂O₅ It is a derivative of phenyl carbonate, featuring both amino and nitro functional groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-nitrophenyl tert-butyl carbonate typically involves the reaction of 4-Amino-3-nitrophenol with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amino derivative.

    Reduction: The amino group can be protected or deprotected using various reagents, such as acyl chlorides or carbamates.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.

Major Products Formed:

    Reduction: this compound can be reduced to 4-Amino-3-aminophenyl tert-butyl carbonate.

    Substitution: Electrophilic substitution can yield various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Amino-3-nitrophenyl tert-butyl carbonate is utilized in several scientific research areas:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-3-nitrophenyl tert-butyl carbonate involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The carbonate group can undergo hydrolysis, releasing carbon dioxide and forming the corresponding phenol derivative.

Comparison with Similar Compounds

    4-Amino-3-nitrophenol: Lacks the tert-butyl carbonate group, making it less stable and less versatile in synthetic applications.

    4-Nitrophenyl tert-butyl carbonate: Lacks the amino group, reducing its reactivity in certain chemical reactions.

    3-Amino-4-nitrophenyl tert-butyl carbonate: Positional isomer with different reactivity and properties.

Uniqueness: 4-Amino-3-nitrophenyl tert-butyl carbonate is unique due to the presence of both amino and nitro groups on the aromatic ring, combined with the tert-butyl carbonate group. This combination of functional groups provides a balance of stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

(4-amino-3-nitrophenyl) tert-butyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c1-11(2,3)18-10(14)17-7-4-5-8(12)9(6-7)13(15)16/h4-6H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHDRLLCJYKRJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=CC(=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856761
Record name 4-Amino-3-nitrophenyl tert-butyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201811-18-9
Record name 4-Amino-3-nitrophenyl tert-butyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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